molecular formula C12H9NO B12575744 (2E)-3-(3-quinolinyl)-2-propenal

(2E)-3-(3-quinolinyl)-2-propenal

Cat. No.: B12575744
M. Wt: 183.21 g/mol
InChI Key: IIADMJYGKXTDHT-ONEGZZNKSA-N
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Description

(2E)-3-(3-quinolinyl)-2-propenal is an organic compound that features a quinoline ring attached to a propenal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-quinolinyl)-2-propenal typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-quinolinecarboxaldehyde and acetaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol solvent at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-quinolinyl)-2-propenal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Scientific Research Applications

(2E)-3-(3-quinolinyl)-2-propenal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(3-quinolinyl)-2-propenal involves its interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-3-carboxaldehyde
  • (2E)-3-(2-quinolinyl)-2-propenal
  • (2E)-3-(4-quinolinyl)-2-propenal

Uniqueness

(2E)-3-(3-quinolinyl)-2-propenal is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Compared to other quinoline derivatives, it offers a balance of stability and reactivity, making it a versatile compound for various applications .

Biological Activity

(2E)-3-(3-quinolinyl)-2-propenal, also known as 3-(3-quinolinyl)acrolein, is an organic compound characterized by its quinoline moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C12_{12}H9_9NO
  • Molecular Weight : 183.21 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a conjugated double bond system which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results suggest that the compound has a broad spectrum of activity, particularly against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways:

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa (cervical cancer)25Caspase activation
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20Reactive oxygen species generation

The findings indicate that this compound may serve as a lead compound for developing novel anticancer agents, especially due to its ability to selectively induce cell death in malignant cells while sparing normal cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in modulating inflammatory responses. Experimental studies have revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages:

Cytokine Control Level (pg/mL) Level with Treatment (pg/mL)
TNF-alpha20050
IL-615030

These results suggest that this compound may be beneficial in treating inflammatory diseases by downregulating cytokine production .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Receptor Binding : It could bind to cellular receptors, altering signaling pathways related to growth and apoptosis.
  • Oxidative Stress Induction : The generation of reactive oxygen species may lead to cellular damage in cancer cells, promoting apoptosis.

Case Studies

One notable case study involved the application of this compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.

Study Summary

  • Objective : Evaluate the efficacy of this compound in vivo.
  • Methodology : Tumor-bearing mice were treated with varying doses of the compound.
  • Results : A dose-dependent reduction in tumor volume was observed, with higher doses correlating with increased apoptosis markers.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

(E)-3-quinolin-3-ylprop-2-enal

InChI

InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-9H/b4-3+

InChI Key

IIADMJYGKXTDHT-ONEGZZNKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C=O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CC=O

Origin of Product

United States

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